molecular formula C26H20N4O5 B15025047 (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide

(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B15025047
M. Wt: 468.5 g/mol
InChI Key: AXXOMNYAAMAJAF-BMRADRMJSA-N
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Description

(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a pyrido[1,2-a]pyrimidin-4-one core, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenol, 4-chloro-3-nitropyridine, and 4-methoxyaniline. The synthetic route may involve the following steps:

    Nitration: Nitration of 4-chloro-3-nitropyridine to introduce the nitro group.

    Reduction: Reduction of the nitro group to an amine.

    Cyclization: Cyclization to form the pyrido[1,2-a]pyrimidin-4-one core.

    Coupling: Coupling with 2-methoxyphenol and 4-methoxyaniline to introduce the methoxyphenyl groups.

    Formation of the Cyano Group: Introduction of the cyano group through a suitable reagent such as cyanogen bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interaction with receptors to modulate their signaling pathways.

    DNA Intercalation: Intercalation into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 4-Methoxyphenylacetonitrile
  • 2-(4-Methoxyphenyl)ethylamine

Uniqueness

(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide is unique due to its complex structure, which combines a cyano group, a pyrido[1,2-a]pyrimidin-4-one core, and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H20N4O5

Molecular Weight

468.5 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C26H20N4O5/c1-33-19-12-10-18(11-13-19)28-24(31)17(16-27)15-20-25(35-22-8-4-3-7-21(22)34-2)29-23-9-5-6-14-30(23)26(20)32/h3-15H,1-2H3,(H,28,31)/b17-15+

InChI Key

AXXOMNYAAMAJAF-BMRADRMJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)/C#N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)C#N

Origin of Product

United States

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